molecular formula C20H21N3O3S B2838689 N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide CAS No. 956140-47-9

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide

Cat. No.: B2838689
CAS No.: 956140-47-9
M. Wt: 383.47
InChI Key: SXXDIIKHTLXSQD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that combines a pyrazole ring with a sulfonyl and aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonyl chloride reagent.

    Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carboxylic acid

    Reduction: 3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurological pathways.

    Pathways Involved: It may modulate the activity of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are involved in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(Methylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{3-[(Ethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{3-[(Propylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde

Uniqueness

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Biological Activity

N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and pharmacological properties of this compound, drawing from diverse research studies and findings.

Chemical Structure and Synthesis

The compound belongs to a class of sulfonamides characterized by the presence of a pyrazole moiety. The general structure can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

The synthesis typically involves the condensation reaction between appropriate aldehydes and sulfonamides, followed by further modifications to introduce the pyrazole ring.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain pyrazole-based compounds exhibited antibacterial activity comparable to established antibiotics like linezolid and cefaclor, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

Cardiovascular Effects

Research has explored the cardiovascular effects of sulfonamide derivatives. In isolated rat heart models, specific sulfonamide compounds demonstrated significant changes in perfusion pressure and coronary resistance. For example, a derivative was observed to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.5 µg/mL .

Case Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular impacts, the effect of sulfonamide derivatives on coronary resistance was assessed using an isolated rat heart model. The results revealed that certain derivatives significantly reduced coronary resistance compared to controls, indicating their potential role in managing cardiac conditions through modulation of vascular responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Computational studies using models like ADME/PK have suggested favorable absorption characteristics and metabolic stability for this compound, although empirical studies are necessary for validation .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
CardiovascularDecreased perfusion pressure
CytotoxicityPotential anti-cancer properties

Properties

IUPAC Name

N,N-diethyl-3-(4-formyl-1-phenylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-22(4-2)27(25,26)19-12-8-9-16(13-19)20-17(15-24)14-23(21-20)18-10-6-5-7-11-18/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDIIKHTLXSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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